molecular formula C16H18FN5O2S B12571070 Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12571070
M. Wt: 363.4 g/mol
InChI Key: JTCHTEKTTICVCI-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound Acetamide, N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- (CAS: 603948-22-7) features a triazinoindole core substituted with a fluorine atom at position 8 and a methyl group at position 4. The thioether bridge links the triazinoindole moiety to an acetamide group, which is further substituted with a 3-ethoxypropyl chain on the nitrogen atom. Its molecular formula is C₁₇H₂₀FN₅O₂S, with a molar mass of 377.44 g/mol .

Core Formation: The triazinoindole scaffold is synthesized via cyclization reactions, often starting from substituted indole precursors.

Thioether Linkage: A thiol group is introduced at position 3 of the triazinoindole, followed by coupling with 2-bromoacetate derivatives.

Amide Formation: The acetamide side chain is attached using HATU/DMAP-mediated coupling with N-(3-ethoxypropyl)amine .

Properties

Molecular Formula

C16H18FN5O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H18FN5O2S/c1-2-24-7-3-6-18-13(23)9-25-16-20-15-14(21-22-16)11-8-10(17)4-5-12(11)19-15/h4-5,8H,2-3,6-7,9H2,1H3,(H,18,23)(H,19,20,22)

InChI Key

JTCHTEKTTICVCI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)F)N=N1

Origin of Product

United States

Biological Activity

Acetamide, N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C16H18FN5O2S
  • Molecular Weight : 363.4 g/mol
  • IUPAC Name : N-(3-ethoxypropyl)-2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
  • Purity : Typically around 95% .

The compound has been identified as a modulator of the TRPM8 (Transient Receptor Potential Melastatin 8) channel. TRPM8 is known for its role in mediating cool sensations and can be activated by various cooling agents. Acetamide, N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- functions as a TRPM8 agonist, which may enhance the cooling sensation when applied topically or ingested .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Anticancer Activity : Preliminary studies indicate that derivatives of triazino-indoles exhibit cytotoxic effects against certain cancer cell lines. The specific activity of Acetamide, N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- on cancer cells remains to be fully elucidated but suggests potential as an anticancer agent .
  • Modulation of Sensory Perception : The ability to modulate TRPM8 suggests applications in formulations aimed at enhancing sensory experiences in food products or topical applications for pain relief through cooling sensations .

Study 1: TRPM8 Modulation

A study investigating the effects of various TRPM8 modulators found that compounds similar to Acetamide exhibited significant activation of the TRPM8 channel. This activation could lead to enhanced cooling sensations and potential analgesic effects in pain management applications .

Data Table: Summary of Biological Activities

Biological Activity Description
TRPM8 ActivationAgonist activity leading to enhanced cooling sensation
Anticancer PotentialCytotoxic effects observed in related triazino-indole compounds
Sensory ModulationPotential applications in food and cosmetic industries for enhanced sensory experiences

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound is compared to structurally related acetamide-triazinoindole derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents (Triazinoindole) N-Substituent (Acetamide) Molecular Formula Molar Mass (g/mol) Key Features
Target compound (603948-22-7) 8-Fluoro, 5-methyl 3-ethoxypropyl C₁₇H₂₀FN₅O₂S 377.44 Ether-containing alkyl chain; moderate hydrophobicity
N-(4-Fluorophenyl)-2-((5-methyl-5H-triazinoindol-3-yl)thio)acetamide (15) 5-methyl 4-fluorophenyl C₁₈H₁₄FN₅OS 367.1 Aromatic N-substituent; higher polarity due to nitro group
2-((8-Bromo-5-methyl-triazinoindol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) 8-bromo, 5-methyl 4-bromophenyl C₁₈H₁₃Br₂N₅OS 529.2 Halogenated; increased molecular weight and lipophilicity
N-(1,1-Dimethylethyl)-2-[(8-methoxy-triazinoindol-3-yl)thio]acetamide (603947-51-9) 8-methoxy tert-butyl C₁₇H₂₀N₅O₂S 374.4 Alkyl N-substituent; methoxy enhances electron density

Key Observations :

  • N-Substituent Diversity : The target compound’s 3-ethoxypropyl group distinguishes it from aryl-substituted analogs (e.g., 4-fluorophenyl in ), likely affecting solubility and pharmacokinetics.
  • Triazinoindole Modifications: Fluorine at position 8 (target) vs. bromine (compound 27) or methoxy (compound 16) alters electronic properties—fluorine’s electron-withdrawing nature may influence binding affinity in biological targets.

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